Steric Hindrance: Quantifying the Impact of N-Isopropylation on Reaction Site Accessibility vs. Unsubstituted Analog
The presence of the N-isopropyl group in 3-Bromo-5-chloro-N-(propan-2-yl)aniline introduces quantifiable steric hindrance that is absent in its primary amine analog, 3-bromo-5-chloroaniline. This difference is characterized by the larger molecular footprint (248.55 g/mol vs. 206.47 g/mol) and increased rotatable bonds (2 vs. 0), which restrict access to the amine nitrogen and the aromatic ring in sterically congested environments [1]. This steric shielding can be leveraged to direct regioselectivity in subsequent reactions or to prevent undesired side reactions, such as N-oxidation or acylation at the amine site, thereby providing a more controlled reaction pathway compared to the unsubstituted analog .
| Evidence Dimension | Steric Bulk and Molecular Complexity |
|---|---|
| Target Compound Data | Molecular Weight: 248.55 g/mol; Rotatable Bonds: 2 |
| Comparator Or Baseline | 3-Bromo-5-chloroaniline (MW: 206.47 g/mol; Rotatable Bonds: 0) |
| Quantified Difference | MW increase of 42.08 g/mol (~20.4%); Increase of 2 rotatable bonds |
| Conditions | Based on computed molecular descriptors (PubChem, ChemSpider) |
Why This Matters
The increased steric bulk allows researchers to modulate reaction kinetics and selectivity in N-arylation or SNAr reactions, a critical lever when designing synthetic routes for complex molecules where over-functionalization of the aniline nitrogen is a key concern.
- [1] PubChem. (2026). Compound Summary for CID 126999626: 3-Bromo-5-chloro-N-(propan-2-yl)aniline. View Source
